![molecular formula C11H16O2 B1492295 1-(1-Cyclopropanecarbonylcyclopropyl)-2-methylpropan-1-one CAS No. 2060062-36-2](/img/structure/B1492295.png)
1-(1-Cyclopropanecarbonylcyclopropyl)-2-methylpropan-1-one
Overview
Description
Cyclopropanecarbonyl chloride is an organic compound used as an alkylating reagent in the preparation of some chemical building blocks . It’s a clear, colorless to slightly yellow liquid .
Synthesis Analysis
Cyclopropanecarbonyl chloride can be synthesized from cyclopropanecarboxylic acid . Other methods for synthesizing cyclopropane derivatives involve the use of carbenes and carbenoids .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For example, the structure of cyclopropanecarbonyl chloride has been determined to be C3H5COCl .Chemical Reactions Analysis
Cyclopropanecarbonyl chloride can react with various nucleophiles to form different products. For example, it can react with hydrazine to form cyclopropanecarboxylic acid hydrazide .Physical And Chemical Properties Analysis
Cyclopropanecarbonyl chloride is a liquid at room temperature with a boiling point of 119 °C and a density of 1.152 g/mL at 25 °C .Scientific Research Applications
1. Enantioselective Synthesis
One of the applications involves the Lewis acid-catalyzed ring-opening of activated cyclopropanes, including structures similar to 1-(1-Cyclopropanecarbonylcyclopropyl)-2-methylpropan-1-one. This process, described by Lifchits and Charette (2008), is significant in the enantioselective synthesis of various compounds, including serotonin/norepinephrine reuptake inhibitors (Lifchits & Charette, 2008).
2. Conformationally Restricted Analogues
Kazuta, Matsuda, and Shuto (2002) have utilized cyclopropane structures, akin to 1-(1-Cyclopropanecarbonylcyclopropyl)-2-methylpropan-1-one, for designing conformationally restricted analogues of histamine. This approach helps in improving activity and investigating bioactive conformations of biologically active compounds (Kazuta, Matsuda, & Shuto, 2002).
3. Inhibitor of Ethylene Perception
Watkins (2006) has explored the use of 1-methylcyclopropene, a related cyclopropane compound, in fruits and vegetables. This compound acts as an inhibitor of ethylene perception, impacting ripening and senescence, thus holding potential for commercial applications in food preservation (Watkins, 2006).
4. Generation of Molecular Complexity
Shi, Lu, Wei, and Shao (2012) discuss the Lewis or Brønsted acid-mediated reactions of methylenecyclopropanes (MCPs), structures akin to 1-(1-Cyclopropanecarbonylcyclopropyl)-2-methylpropan-1-one. These reactions generate molecular complexity, indicating the potential of cyclopropane compounds in organic synthesis (Shi, Lu, Wei, & Shao, 2012).
5. Controlled Release of 1-MCP
Sarker, Fan, and Liu (2015) synthesized boron derivatives of methylene cyclopropane (MCP) for gradual release of 1-MCP, a technique useful in enhancing the shelf-life of horticultural products. This application highlights the potential of cyclopropane derivatives in controlled release technologies (Sarker, Fan, & Liu, 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[1-(cyclopropanecarbonyl)cyclopropyl]-2-methylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-7(2)9(12)11(5-6-11)10(13)8-3-4-8/h7-8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGQFSKCEXSFSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1(CC1)C(=O)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Cyclopropanecarbonylcyclopropyl)-2-methylpropan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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